Dicarbonylcyclopentadienyl Cobalt
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Overview
Description
Dicarbonylcyclopentadienyl cobalt is an organocobalt compound with the formula (C₅H₅)Co(CO)₂. It is a dark red, air-sensitive liquid that features one cyclopentadienyl ring bound in an η⁵-manner and two carbonyl ligands . This compound is an example of a half-sandwich complex and is soluble in common organic solvents .
Preparation Methods
Dicarbonylcyclopentadienyl cobalt was first reported in 1954 by Piper, Cotton, and Wilkinson . It can be synthesized through the reaction of cobalt carbonyl with cyclopentadiene: [ \text{Co}_2(\text{CO})_8 + 2 \text{C}_5\text{H}_6 \rightarrow 2 \text{C}_5\text{H}_5\text{Co}(\text{CO})_2 + \text{H}_2 + 4 \text{CO} ] Alternatively, it can be generated by the high-pressure carbonylation of bis(cyclopentadienyl)cobalt (cobaltocene) at elevated temperatures and pressures : [ \text{Co}(\text{C}_5\text{H}_5)_2 + 2 \text{CO} \rightarrow \text{C}_5\text{H}_5\text{Co}(\text{CO})_2 + \text{C}_5\text{H}_5 ]
Chemical Reactions Analysis
Dicarbonylcyclopentadienyl cobalt undergoes various chemical reactions, including:
Cyclotrimerization of Alkynes: It catalyzes the cyclotrimerization of alkynes, forming bis(alkyne) intermediates. [ \text{CpCo}(\text{CO})_2 + 2 \text{R}_2\text{C}_2 \rightarrow \text{CpCo}(\text{R}_2\text{C}_2)_2 + 2 \text{CO} ]
Formation of Pyridines: It catalyzes the formation of pyridines from a mixture of alkynes and nitriles.
Reduction Reactions: Reduction with sodium yields the dinuclear radical [Cp₂Co₂(CO)₂]⁻, which reacts with alkyl halides to give dialkyl complexes.
Carbonylation: Carbonylation of dialkyl complexes regenerates this compound, producing ketones.
Scientific Research Applications
Dicarbonylcyclopentadienyl cobalt has a wide range of applications in scientific research:
Material Science: It is employed in thin film deposition and industrial chemistry.
Pharmaceuticals: It serves as a precursor material in the synthesis of various pharmaceutical compounds.
LED Manufacturing: It is utilized in the production of light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of dicarbonylcyclopentadienyl cobalt involves the dissociation of one carbonyl ligand, forming bis(alkyne) intermediates . This reaction proceeds by the formation of metal-alkyne complexes through the dissociation of carbon monoxide . The compound also catalyzes the formation of pyridines from alkynes and nitriles, and its reduction with sodium yields dinuclear radicals that react with alkyl halides .
Comparison with Similar Compounds
Dicarbonylcyclopentadienyl cobalt can be compared with other similar compounds:
Pentamethylcyclopentadienyl Cobalt Dicarbonyl: This compound, with the formula Cp*Co(CO)₂, is well-studied and features a pentamethylcyclopentadienyl ring.
Cyclopentadienylrhodium Dicarbonyl: This compound, with the formula CpRh(CO)₂, is an analogue of this compound and features rhodium instead of cobalt.
Cyclopentadienyliridium Dicarbonyl: This compound, with the formula CpIr(CO)₂, is another analogue featuring iridium.
This compound stands out due to its unique catalytic properties and its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C7H10CoO2 |
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Molecular Weight |
185.09 g/mol |
IUPAC Name |
carbon monoxide;cobalt;cyclopentane |
InChI |
InChI=1S/C5H10.2CO.Co/c1-2-4-5-3-1;2*1-2;/h1-5H2;;; |
InChI Key |
VQSFFOIABPEUJE-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].C1CCCC1.[Co] |
Origin of Product |
United States |
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